molecular formula C19H20N2O4 B4850911 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B4850911
M. Wt: 340.4 g/mol
InChI Key: QYVOUZRLVACWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to inhibit the activity of EGFR, which is involved in the regulation of cell growth, proliferation, and differentiation.

Mechanism of Action

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the phosphorylation of its tyrosine residues, which is necessary for its activation. This results in the inhibition of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival. The inhibition of these pathways ultimately leads to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of EGFR, it has been shown to inhibit the activity of other receptor tyrosine kinases, such as HER2 and HER4. It has also been shown to inhibit the activity of non-receptor tyrosine kinases, such as Src and Lyn. 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective inhibitor of EGFR, which allows for the study of its specific role in cellular processes. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has some limitations. It has a short half-life, which requires frequent dosing in in vivo studies. It also has poor solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is the development of more potent and selective inhibitors of EGFR, which can be used for the treatment of cancer. Another direction is the study of the role of EGFR in normal cellular processes, such as wound healing and tissue regeneration. Additionally, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can be used in combination with other drugs to enhance its efficacy and reduce the development of resistance. Finally, the use of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with imaging techniques can provide insights into the distribution and pharmacokinetics of the drug in vivo.

Scientific Research Applications

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is widely used in scientific research for its ability to selectively inhibit the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been used to study the role of EGFR in normal cellular processes, such as wound healing and tissue regeneration.

properties

IUPAC Name

3-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-17-8-4-5-9-18(17)25-13-12-24-11-10-21-14-20-16-7-3-2-6-15(16)19(21)22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVOUZRLVACWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.